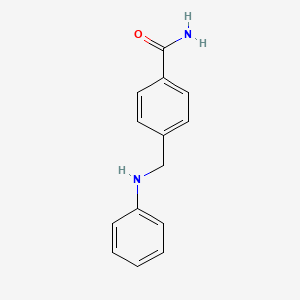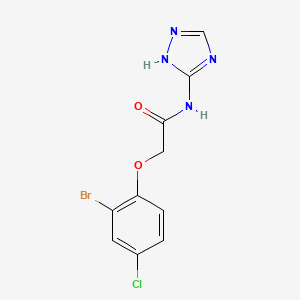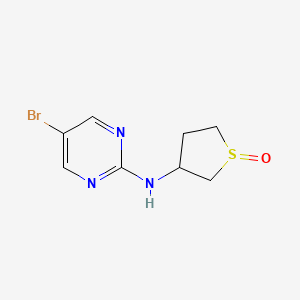![molecular formula C26H16N2O2 B14910803 4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)
4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C26H16N2O2 It is known for its unique structure, which consists of two benzene rings connected by an oxygen bridge and two nitrile groups attached to the benzene rings
Méthodes De Préparation
The synthesis of 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and 4-hydroxybenzonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl groups of 4-hydroxybenzonitrile react with the biphenyl under the influence of the base, forming the desired product through a nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings react with electrophiles such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of high-performance materials, such as liquid crystals and advanced polymers, due to its thermal stability and unique electronic properties.
Mécanisme D'action
The mechanism by which 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π stacking interactions, which can affect the compound’s binding affinity to various receptors and enzymes. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile can be compared with other similar compounds, such as:
4,4’-Diaminodiphenylmethane: This compound has similar biphenyl and amine groups but lacks the nitrile groups, leading to different chemical reactivity and applications.
4,4’-Oxydianiline: Similar in structure but with amine groups instead of nitrile groups, used in the production of polyimides and other polymers.
4,4’-Isopropylidenediphenyl-1,1’-diyldioxy: This compound has an isopropylidene bridge instead of an oxygen bridge, affecting its chemical properties and applications.
Propriétés
Formule moléculaire |
C26H16N2O2 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-[4-[4-(4-cyanophenoxy)phenyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C26H16N2O2/c27-17-19-1-9-23(10-2-19)29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-24-11-3-20(18-28)4-12-24/h1-16H |
Clé InChI |
SZPMNHYAQPLNOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)




